N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide
Description
N-{7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide is a thiazolo[3,2-a]pyrimidine derivative featuring a 7-methyl group, a 5-oxo substituent, and a 3,3-diphenylpropanamide side chain at position 4. This compound belongs to a class of fused heterocycles known for diverse biological activities, including antimicrobial and fungicidal properties . Its structural uniqueness lies in the bulky diphenylpropanamide group, which distinguishes it from simpler benzamide or ester analogs.
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-20(21(27)25-12-13-28-22(25)23-15)24-19(26)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHZUZMRFSONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide typically involves the reaction of 2-bromo-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine with phenylhydrazine in the presence of pyridine and dioxane . The reaction is carried out under reflux conditions for approximately 2 hours, followed by concentration and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine and chlorinating agents.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Hydrogen Bonding and Crystal Packing
Biological Activity
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide is a synthetic compound that belongs to the class of thiazolo-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₆N₄O₂S₂ |
| Molecular Weight | 356.44 g/mol |
| CAS Number | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies have shown that it can inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. For example:
- Inhibition of DNA Gyrase : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site of the enzyme.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest potent activity against strains such as Pseudomonas aeruginosa and Escherichia coli.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial effects:
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Micrococcus luteus | 0.15 | Bactericidal |
| Candida spp. | 0.30 | Antifungal |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) have shown that the compound exhibits selective cytotoxic effects with an IC50 value indicating moderate toxicity at higher concentrations.
Case Studies
Several studies have evaluated the biological activity of thiazolo-pyrimidine derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that related thiazolopyrimidine derivatives displayed significant antibacterial activity against clinical strains with MIC values comparable to established antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Another investigation indicated that certain derivatives had promising cytotoxic profiles against cancer cell lines while maintaining lower toxicity towards normal cells .
Q & A
What are the standard synthetic routes for N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide?
Basic Methodological Answer:
The synthesis typically involves multi-step pathways starting with thiazolo[3,2-a]pyrimidine precursors. A common approach includes:
Core Formation : Condensation of 2-amino-2-thiazoline derivatives with tricarbonylmethane intermediates to form the thiazolo[3,2-a]pyrimidine scaffold .
Functionalization : Introduction of the 3,3-diphenylpropanamide moiety via nucleophilic substitution or coupling reactions under reflux conditions, often using polar aprotic solvents (e.g., DMF) and catalysts like K2CO3 .
Purification : Recrystallization from ethanol/ethyl acetate mixtures to isolate the final product, monitored by TLC .
How is the molecular structure of this compound confirmed post-synthesis?
Basic Methodological Answer:
Structural confirmation relies on:
X-ray Crystallography : Determines 3D conformation, bond lengths, and dihedral angles. For example, fused ring systems (thiazolo-pyrimidine) often adopt a flattened boat conformation with deviations ≤0.224 Å from planarity .
Spectroscopic Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., methyl, phenyl groups) and confirm regiochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
What advanced strategies optimize reaction yields for this compound?
Advanced Methodological Answer:
Yield optimization involves:
Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8–10 hours to 1–2 hours) and improves efficiency by 15–20% compared to conventional heating .
Solvent Selection : Polar solvents (e.g., acetic acid/acetic anhydride mixtures) enhance intermediate solubility and reactivity .
Catalytic Optimization : Use of NaOAc or K2CO3 in stoichiometric ratios (1:1.2 substrate:catalyst) minimizes side reactions .
How can computational methods resolve contradictions in spectroscopic or crystallographic data?
Advanced Methodological Answer:
Density Functional Theory (DFT) : Calculates theoretical NMR/IR spectra and compares them with experimental data to validate structural assignments. For example, DFT-predicted bond angles (e.g., C–S–C ≈ 95°) align with X-ray data to resolve ambiguities .
Molecular Dynamics Simulations : Assess conformational stability under varying conditions (e.g., solvation effects) to explain discrepancies in crystallographic vs. solution-state structures .
What methodologies are used to analyze biological interactions of this compound?
Advanced Methodological Answer:
Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock Vina. Key interactions include hydrogen bonding with the 5-oxo group and hydrophobic contacts with diphenyl moieties .
In Vitro Assays :
- Enzyme Inhibition Studies : Measures IC50 values using fluorogenic substrates.
- Cellular Uptake : Quantified via HPLC-MS in cell lysates after exposure .
How are reaction intermediates characterized during synthesis?
Basic Methodological Answer:
TLC Monitoring : Tracks reaction progress using silica plates and UV visualization.
Isolation Techniques : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) separates intermediates, followed by melting point analysis .
What strategies mitigate side reactions during functionalization?
Advanced Methodological Answer:
Temperature Control : Maintaining reflux at 110–120°C prevents decarboxylation of ester intermediates .
Protecting Groups : Temporarily shield reactive sites (e.g., NH groups) with Boc or Fmoc groups during coupling steps .
How does stereochemistry influence the compound’s bioactivity?
Advanced Methodological Answer:
Chiral Center Analysis : X-ray data (e.g., C5 chirality in thiazolo-pyrimidine) reveals enantiomer-specific interactions.
Enantioselective Synthesis : Use of chiral catalysts (e.g., L-proline) to produce enantiopure forms, followed by comparative bioactivity assays .
What analytical techniques validate purity for in vivo studies?
Basic Methodological Answer:
HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity.
Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
How are solvent effects modeled in reaction mechanisms?
Advanced Methodological Answer:
COSMO-RS Simulations : Predict solvent polarity effects on transition states and intermediates.
Kinetic Studies : Compare rate constants in aprotic (DMF) vs. protic (ethanol) solvents to elucidate solvolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
